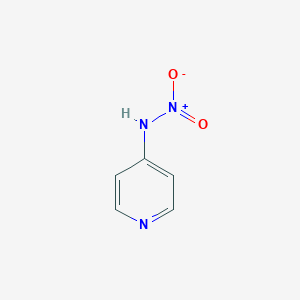

4-Nitroaminopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitroaminopyridine, also known as 4-NAP, is an organic compound that belongs to the class of aminopyridines. It is a yellow crystalline solid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.

Mechanism of Action

The mechanism of action of 4-Nitroaminopyridine is not fully understood. However, studies have shown that it acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced neurotransmission.

Biochemical and Physiological Effects

Studies have shown that 4-Nitroaminopyridine has various biochemical and physiological effects. It has been shown to enhance synaptic transmission, improve cognitive function, and increase learning and memory. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Nitroaminopyridine in lab experiments include its high potency, selectivity, and ability to cross the blood-brain barrier. However, its limitations include its toxicity and potential side effects, which may limit its use in vivo studies.

Future Directions

There are several future directions for the use of 4-Nitroaminopyridine in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new ligands and catalysts for organic synthesis. Additionally, 4-Nitroaminopyridine may be used as a tool for studying the mechanisms of neurotransmission and synaptic plasticity in the brain.

Synthesis Methods

The synthesis of 4-Nitroaminopyridine can be achieved through various methods, including the reaction of 4-nitropyridine with ammonia or ammonium hydroxide. Another method involves the reduction of 4-nitropyridine N-oxide with zinc and hydrochloric acid. The synthesis of 4-Nitroaminopyridine can also be achieved through the catalytic hydrogenation of 4-nitro-2-aminopyridine.

Scientific Research Applications

4-Nitroaminopyridine has been used in various scientific research applications, including the synthesis of new compounds, drug discovery, and as a reagent in organic chemistry. This compound has been used to synthesize novel pyridine-based ligands and catalysts. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN |

26482-55-3 |

|---|---|

Product Name |

4-Nitroaminopyridine |

Molecular Formula |

C5H5N3O2 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

N-pyridin-4-ylnitramide |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)7-5-1-3-6-4-2-5/h1-4H,(H,6,7) |

InChI Key |

CTHDGKOXYODVEB-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1N[N+](=O)[O-] |

Canonical SMILES |

C1=CN=CC=C1N[N+](=O)[O-] |

Other CAS RN |

26482-55-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)